molecular formula C26H26N2O8 B13375366 2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13375366
M. Wt: 494.5 g/mol
InChI Key: XACIRPTZHLKPIE-PIXOLUOSSA-N
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Description

2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a trimethoxyphenyl group, and an epoxyisoindole core

Properties

Molecular Formula

C26H26N2O8

Molecular Weight

494.5 g/mol

IUPAC Name

(1S,7R)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C26H26N2O8/c1-31-19-9-15(10-20(32-2)23(19)33-3)27-24(29)21-17-6-7-26(36-17)12-28(25(30)22(21)26)11-14-4-5-16-18(8-14)35-13-34-16/h4-10,17,21-22H,11-13H2,1-3H3,(H,27,29)/t17-,21?,22?,26-/m1/s1

InChI Key

XACIRPTZHLKPIE-PIXOLUOSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2[C@H]3C=C[C@@]4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and trimethoxyphenyl precursors. These precursors are then subjected to a series of reactions, including condensation, cyclization, and epoxidation, under controlled conditions to form the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties that make it useful in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other benzodioxole and trimethoxyphenyl derivatives, such as:

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